molecular formula C12H10Cl2N4O2 B3042293 Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate CAS No. 55635-98-8

Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate

Cat. No. B3042293
CAS RN: 55635-98-8
M. Wt: 313.14 g/mol
InChI Key: CJMBMQDRRCGPOG-UHFFFAOYSA-N
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Description

Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate is a derivative of 1,3,5-triazine . These compounds are known for their biological activity, exhibiting antimalarial, antimicrobial, anti-cancer, and anti-viral properties . They are synthesized from cyanuric chloride .


Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives involves the replacement of chloride ions in cyanuric chloride . The 4-aminobenzoic acid derivatives of 1,3,5-triazine are prepared either by conventional methods or using microwave irradiation . The latter method results in the desired products in less time, with good yield and higher purity . Esterification of the 4-aminobenzoic acid moiety affords methyl ester analogues .


Molecular Structure Analysis

The physical parameters and chemical reactivity profile of synthesized 1,3,5-triazine compounds were optimized by computational methods . They were characterized by ESI-MS, 13 C NMR, 1 H NMR, FT-IR, UV/visible .


Chemical Reactions Analysis

The synthesized compounds were evaluated for their antimicrobial activity . Some tested compounds showed promising activity against Staphylococcus aureus and Escherichia coli .


Physical And Chemical Properties Analysis

The physical parameters and chemical reactivity profile of synthesized 1,3,5-triazine compounds were optimized by computational methods . They were characterized by ESI-MS, 13 C NMR, 1 H NMR, FT-IR, UV/visible .

Scientific Research Applications

1. Host Molecules and Channel Inclusion Compounds

Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate derivatives have been synthesized as host molecules for forming channel inclusion compounds. These compounds have been found to crystallize in specific crystal systems with rectangular or trapezoid cross-section channels, capable of hosting guest molecules like methanol, ethanol, and ethyl acetate (Fridman Moshe Kapon, Yana Sheynin, & M. Kaftory, 2006).

2. Antiinflammatory Activity and Pharmacophore Modeling

Triazine derivatives, including those related to ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate, have shown antiinflammatory activity. Molecular docking and pharmacophore modeling studies have indicated that certain structural features, such as hydrophobicity, are critical for optimizing this activity (R. Shinde, V. H. Mas, & M. K. Patil, 2019).

3. Hydrogen-Bonded Supramolecular Structures

Research has been conducted on the hydrogen-bonded supramolecular structures of ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate and related compounds. These studies have provided insights into the molecular architectures, revealing diverse dimensional arrangements due to hydrogen bonding (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, & C. Glidewell, 2007).

4. Synthesis for Cardiogenetic Activity

The synthesis of analogs of 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoic acid, related to ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate, has been explored for potential cardiogenetic activity. Innovative synthesis methods have been developed for these compounds, showing promise for future biological assays (Thomas Linder, M. Schnürch, & M. Mihovilovic, 2018).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the sources, 1,3,5-triazine derivatives are generally known for their biological activity. They exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral properties .

Safety and Hazards

While specific safety and hazard information for this compound is not available in the sources, it’s important to handle all chemicals with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given its antimicrobial properties, it could be studied for potential applications in treating infectious diseases . Additionally, its synthesis process could be optimized for better yield and purity .

properties

IUPAC Name

ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O2/c1-2-20-9(19)7-3-5-8(6-4-7)15-12-17-10(13)16-11(14)18-12/h3-6H,2H2,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMBMQDRRCGPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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